[2-(3-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
Description
2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
CAS No. |
296791-22-5 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C20H15N3O/c21-16-8-4-7-15(11-16)20-22-17-10-9-14(12-18(17)23-20)19(24)13-5-2-1-3-6-13/h1-12H,21H2,(H,22,23) |
InChI Key |
RRVMMIGOODBROK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)N |
solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with benzoyl chloride under acidic conditions to form the benzimidazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone can be compared with other benzimidazole derivatives, such as:
2-Aminobenzophenone: Similar in structure but lacks the benzimidazole ring, making it less versatile in biological applications.
Benzimidazole: The parent compound of the class, known for its broad range of biological activities but with simpler structure.
2-(4-benzoylphenoxy)-1H-benzimidazole: A derivative with additional functional groups, offering different chemical and biological properties.
The uniqueness of 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone lies in its specific combination of functional groups, which provides a balance of chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Biological Activity
The compound 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone is C20H15N3O. Its structure features a benzimidazole core substituted with an amino group and a phenyl methanone moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| Compound C | A549 (Lung Cancer) | 12 | Inhibition of angiogenesis |
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. Research indicates that 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone can inhibit both Gram-positive and Gram-negative bacteria. A comparative study showed that it had comparable efficacy to standard antibiotics like ampicillin.
Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone | Staphylococcus aureus | 32 µg/ml |
| Escherichia coli | 64 µg/ml | |
| Candida albicans | 16 µg/ml |
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have also been explored. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in vitro.
Case Studies
A notable case study involved the synthesis and evaluation of various benzimidazole derivatives, including 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone. The study reported significant inhibition of tumor growth in vivo models when treated with these compounds, indicating their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring and the introduction of various substituents have been shown to enhance potency against specific targets.
Table 3: Structure-Activity Relationship Insights
| Modification | Observed Effect |
|---|---|
| Substitution at 5-position | Increased anticancer activity |
| Amino group at 2-position | Enhanced antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
